molecular formula C96H48Cl2F102P2Pd B1602141 Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride CAS No. 343343-17-9

Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride

Cat. No.: B1602141
CAS No.: 343343-17-9
M. Wt: 3378.5 g/mol
InChI Key: HIDVEVKTXQUVSJ-UHFFFAOYSA-L
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Description

Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride: is a complex organometallic compound that features a palladium center coordinated by two chloride ions and two tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine ligands. This compound is known for its unique properties, particularly its high stability and reactivity, making it a valuable catalyst in various chemical reactions, especially in fluorous biphase systems.

Mechanism of Action

Target of Action

The primary target of Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is the Stille and Suzuki couplings . These are important reactions in organic chemistry, used for the formation of carbon-carbon bonds.

Mode of Action

This compound acts as a catalyst for the Stille and Suzuki couplings . As a catalyst, it speeds up the reaction without being consumed in the process. It facilitates the coupling reaction by providing an alternative reaction pathway with a lower activation energy.

Biochemical Pathways

The Stille and Suzuki couplings are key biochemical pathways affected by this compound. These pathways are crucial for the synthesis of various organic compounds. The compound’s action on these pathways results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Result of Action

The result of the compound’s action is the successful catalysis of Stille and Suzuki coupling reactions . This leads to the efficient formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The compound thus plays a crucial role in the production of a wide range of organic compounds.

Action Environment

The compound’s action, efficacy, and stability are influenced by the reaction environment. It is known to be effective in “Fluorous Biphase Systems” (FBS) . In such systems, the compound’s perfluoro-tag allows it to preferentially partition into the fluorous phase, thereby enhancing the reaction’s efficiency and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride typically involves the following steps:

    Preparation of Ligands: The tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine ligands are synthesized by reacting 3-(1H,1H,2H,2H-perfluorodecyl)phenyl bromide with tris(phenyl)phosphine in the presence of a base such as potassium tert-butoxide.

    Formation of Palladium Complex: The ligands are then reacted with palladium(II) chloride in a suitable solvent, such as dichloromethane or toluene, under inert atmosphere conditions to form the desired palladium complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Ligands: Large-scale synthesis of tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine ligands.

    Catalyst Formation: Reacting the ligands with palladium(II) chloride in industrial reactors, ensuring controlled reaction conditions to maintain high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is primarily used as a catalyst in various organic reactions, including:

    Suzuki Coupling: Facilitates the cross-coupling of aryl halides with aryl boronic acids.

    Stille Coupling: Catalyzes the coupling of organotin compounds with aryl halides.

Common Reagents and Conditions

    Suzuki Coupling: Typically involves aryl halides, aryl boronic acids, a base (such as potassium carbonate), and a solvent like ethanol or water.

    Stille Coupling: Involves organotin compounds, aryl halides, and a solvent such as tetrahydrofuran.

Major Products

    Suzuki Coupling: Produces biaryl compounds.

    Stille Coupling: Results in the formation of new carbon-carbon bonds, yielding various substituted aromatic compounds.

Scientific Research Applications

Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its role in drug development and synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and materials science for the development of advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • Bis(triphenylphosphine)palladium(II) dichloride
  • Bis(diphenylphosphinoferrocene)palladium(II) dichloride
  • Bis(tri-o-tolylphosphine)palladium(II) dichloride

Uniqueness

Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is unique due to its:

  • Fluorous Ligands : The presence of perfluorodecyl groups enhances its solubility in fluorous solvents, making it highly effective in fluorous biphase systems.
  • High Stability : The compound exhibits exceptional thermal and chemical stability, allowing it to be used under harsh reaction conditions.

Properties

IUPAC Name

dichloropalladium;tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C48H24F51P.2ClH.Pd/c2*49-25(50,28(55,56)31(61,62)34(67,68)37(73,74)40(79,80)43(85,86)46(91,92)93)13-10-19-4-1-7-22(16-19)100(23-8-2-5-20(17-23)11-14-26(51,52)29(57,58)32(63,64)35(69,70)38(75,76)41(81,82)44(87,88)47(94,95)96)24-9-3-6-21(18-24)12-15-27(53,54)30(59,60)33(65,66)36(71,72)39(77,78)42(83,84)45(89,90)48(97,98)99;;;/h2*1-9,16-18H,10-15H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDVEVKTXQUVSJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H48Cl2F102P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573618
Record name Dichloropalladium--tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343343-17-9
Record name Dichloropalladium--tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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